molecular formula C26H19N3O9 B4301181 ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE

ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE

Cat. No.: B4301181
M. Wt: 517.4 g/mol
InChI Key: KHFAOKSEIIDXEN-UHFFFAOYSA-N
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Description

ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE is a complex organic compound with a unique structure that includes nitro, anthracene, and ester functional groups

Preparation Methods

The synthesis of ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by nitration to introduce the nitro groups. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, through its nitro and anthracene groups. These interactions can lead to changes in the activity of the target molecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O9/c1-2-38-21(30)13-20(14-6-5-7-15(12-14)28(34)35)27-26(33)19-11-10-18-22(23(19)29(36)37)25(32)17-9-4-3-8-16(17)24(18)31/h3-12,20H,2,13H2,1H3,(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFAOKSEIIDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE
Reactant of Route 4
ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE
Reactant of Route 5
ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE
Reactant of Route 6
ETHYL 3-{[(1-NITRO-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)CARBONYL]AMINO}-3-(3-NITROPHENYL)PROPANOATE

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